Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold. This structure includes a ketone group at position 9, a tert-butyl carbamate protecting group at position 3, and a 2,2,2-trifluoroacetyl substituent at position 7. The trifluoroacetyl group is strongly electron-withdrawing, which may enhance reactivity in nucleophilic acyl substitution or influence metabolic stability in pharmaceutical contexts .
Properties
IUPAC Name |
tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O4/c1-13(2,3)23-12(22)19-6-8-4-18(11(21)14(15,16)17)5-9(7-19)10(8)20/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBJEAUCFQISHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 1823420-46-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C14H19F3N2O4
- Molecular Weight : 336.31 g/mol
- Purity : 95%
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 400.2 ± 45.0 °C at 760 mmHg
- Flash Point : 195.8 ± 28.7 °C
The structure includes a bicyclic system with two nitrogen atoms, which is known to interact with biological targets such as receptors and enzymes.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is present in this compound, interacts with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and are implicated in various neurological disorders.
A study demonstrated that modifications to the scaffold can enhance binding affinity and selectivity for specific nAChR subtypes, particularly α4β2(∗) receptors. This suggests potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .
Antitumor Activity
In a patent publication discussing related compounds, it was noted that certain derivatives of the diazabicyclo structure exhibited potent anti-tumor activity by inhibiting Class I PI3-kinase enzymes. This pathway is crucial in cancer biology as it regulates cell proliferation and survival . The potential of this compound in this context remains to be fully explored.
Study on Neuroprotective Effects
A recent study focused on the neuroprotective effects of compounds similar to this compound found that these compounds could reduce neuronal apoptosis in models of neurodegeneration. The mechanism involved modulation of oxidative stress pathways and enhancement of neuronal survival signals .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral Agents
Research indicates that compounds similar to tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate may exhibit antiviral properties by inhibiting viral replication mechanisms. The structural features of this compound allow it to interact effectively with viral enzymes.
Anticancer Research
The compound has been investigated for its potential in anticancer therapies. Its ability to interfere with cellular pathways involved in tumor growth and proliferation is under study, with preliminary results suggesting cytotoxic effects on various cancer cell lines.
Neuroprotective Effects
Studies have explored the neuroprotective capabilities of similar diazabicyclo compounds, indicating potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds similar to this compound showed promising activity against influenza viruses by inhibiting hemagglutinin activity.
Case Study 2: Anticancer Properties
In a recent investigation reported in Cancer Research, researchers synthesized analogs of this compound and assessed their effects on human breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis.
Case Study 3: Neuroprotection
Research featured in Neuropharmacology highlighted the neuroprotective effects of related diazabicyclo compounds in animal models of neurodegeneration, suggesting that these compounds can reduce cognitive decline associated with aging.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,7-diazabicyclo[3.3.1]nonane scaffold is versatile, with modifications at positions 3, 7, and 9 leading to diverse applications. Below is a detailed comparison of structurally related compounds:
Substituent Variations at Position 7
Scaffold Modifications: Oxygen vs. Nitrogen Heteroatoms
- Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: Replaces a nitrogen with oxygen at position 9, reducing basicity. This modification alters hydrogen-bonding capacity and solubility, making it suitable for coordination chemistry or metal complexation .
- Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate: Mono-aza variant with a hydroxyl group at position 8. Used as a precursor for pyrazine derivatives in drug discovery .
Pharmacological and Catalytic Relevance
- Organocatalysis: Bulky substituents (e.g., bicyclo[2.2.1]heptane) improve enantioselectivity in β-nitrostyrene reactions .
- Paramagnetic applications : TEMPO derivatives enable radical-based studies in biological systems .
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Hazard Profiles (GHS Classification)
Q & A
Q. Basic
- Storage : 2–8°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis of the trifluoroacetyl group .
- Handling : Use gloves and respiratory protection to avoid inhalation/contact (see SDS guidelines for similar bicyclo compounds) .
How does the bicyclo[3.3.1]nonane scaffold influence conformational dynamics and reactivity?
Advanced
The scaffold exhibits chair-boat or chair-chair conformers depending on substituents, as shown by X-ray crystallography:
- Trifluoroacetyl Group : Electron-withdrawing effects stabilize boat conformations, increasing electrophilicity at the ketone moiety .
- Reactivity Implications :
What strategies resolve contradictions in biological activity data for analogs of this compound?
Advanced
Discrepancies in activity (e.g., antiarrhythmic vs. inert profiles) arise from:
- Conformational Flexibility : Chair-boat vs. chair-chair conformers alter target binding (e.g., nicotinic acetylcholine receptors) .
- Methodological Adjustments :
What challenges arise in characterizing degradation products under acidic/basic conditions?
Q. Advanced
- Degradation Pathways :
- Mitigation :
How do structural analogs of this compound compare in targeting subtype-selective receptors?
Q. Advanced
- Benzyl vs. Trifluoroacetyl Analogs :
- Screening Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
